(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride
Overview
Description
“(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride” is a chemical compound with the CAS Number: 916762-49-7 . It has a molecular weight of 192.69 . The IUPAC name for this compound is (2S)-1-oxo-1-(1-piperidinyl)-2-propanamine hydrochloride .
Synthesis Analysis
Piperidones, such as “(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones are prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .Molecular Structure Analysis
The molecular structure of “(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride” can be represented by the InChI Code: 1S/C8H16N2O.ClH/c1-7(9)8(11)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1 .Physical And Chemical Properties Analysis
“(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 192.69 .Scientific Research Applications
Spiropiperidine Synthesis
Research on spiropiperidines, which are closely related to piperidine derivatives, has been highlighted for their importance in drug discovery due to their three-dimensional chemical space exploration. The methodology used for constructing spiropiperidines involves the formation of the spiro-ring on a preformed piperidine ring and vice versa. This suggests potential applications in creating novel compounds with significant biological activity, indicating a similar potential for "(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride" in drug discovery and medicinal chemistry (Griggs, Tape, & Clarke, 2018).
Carbohydrate Polymers as Corrosion Inhibitors
Research on carbohydrate polymers, such as chitosan, for their application as corrosion inhibitors indicates a potential application area for piperidine derivatives in material science. Carbohydrate polymers show promise due to their macromolecular weights, chemical composition, and molecular and electronic structures, which enable them to form protective layers on metal substrates. This suggests that "(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride," due to its structural features, could be explored for similar applications in protecting materials from corrosion (Umoren & Eduok, 2016).
Drug Delivery Systems
The development of targeted drug delivery systems using nanoparticles, including chitosan nanoparticles, underscores the importance of functionalizing compounds for specific therapeutic applications. Given the structural adaptability and functionalization potential of piperidine derivatives, "(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride" could be a candidate for modification and use in drug delivery systems, particularly in targeting specific tissues or cells for therapeutic purposes (Rostami, 2020).
Safety and Hazards
The safety information for “(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary target of (2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride is the muscarinic receptor . This receptor plays a crucial role in the central and peripheral nervous systems .
Mode of Action
(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride acts as a muscarinic receptor antagonist . It binds to the muscarinic receptors, blocking the action of acetylcholine, a neurotransmitter. This results in the inhibition of the parasympathetic nervous system, which is responsible for rest and digest activities .
Biochemical Pathways
The action of (2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride on the muscarinic receptors affects various biochemical pathways. It impacts the regulation of heart rate, digestion, salivation, and other functions controlled by the parasympathetic nervous system .
Pharmacokinetics
As a muscarinic receptor antagonist, it is expected to have good bioavailability and to be metabolized and excreted by the body’s standard processes .
Result of Action
The molecular and cellular effects of (2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride’s action include the reduction of parasympathetic nervous system activity. This can result in decreased salivation, slowed digestion, increased heart rate, and other effects associated with the inhibition of the parasympathetic nervous system .
properties
IUPAC Name |
(2S)-2-amino-1-piperidin-1-ylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(9)8(11)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJUIAOSWUDBFB-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
916762-49-7 | |
Record name | (2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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